molecular formula C16H21N3O5S B2775072 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate CAS No. 877127-30-5

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate

Cat. No.: B2775072
CAS No.: 877127-30-5
M. Wt: 367.42
InChI Key: DRYPUULGPLRAFL-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a carbamoyl group, and a methanesulfonamide group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyano group, the introduction of the carbamoyl group, and the attachment of the methanesulfonamide group to the benzoate ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the benzoate ring.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group, carbamoyl group, and methanesulfonamide group play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, or interference with cellular signaling.

Comparison with Similar Compounds

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate can be compared with other similar compounds, such as:

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate: This compound has a similar structure but with different substituents on the benzoate ring.

    [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate: Another similar compound with a phenylethyl group instead of the methanesulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-11(2)16(3,10-17)18-14(20)9-24-15(21)12-7-5-6-8-13(12)19-25(4,22)23/h5-8,11,19H,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYPUULGPLRAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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